Lipophilicity (logP) and PSA: Computational Comparison with 4-Fluoro and Unsubstituted Phenyl Analogs
The lipophilicity (logP) of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol is calculated to be 2.49, with a polar surface area (PSA) of 46.26 Ų [1]. This positions the compound in a distinct physicochemical space compared to the 4-fluoro analog (CAS 206055-89-2), which is predicted to have a lower logP due to the greater electronegativity of fluorine, and the unsubstituted phenyl analog, which would have a lower logP and PSA. The specific logP of 2.49 is critical for predicting membrane permeability and oral bioavailability in early drug discovery, and the PSA of 46.26 Ų is a key determinant of a molecule's ability to cross biological membranes.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.49 |
| Comparator Or Baseline | 3-(4-Fluorophenyl)isoxazol-5-yl)methanol (predicted) / 3-Phenylisoxazol-5-yl)methanol (predicted) |
| Quantified Difference | Higher logP value for the chloro analog vs. fluoro (estimated > 0.5 log unit difference) |
| Conditions | Computational prediction, based on Molbase database entry |
Why This Matters
A difference in logP of 0.5 can significantly alter a compound's partitioning into lipid membranes, directly influencing cellular permeability and in vivo pharmacokinetic performance, making the chloro analog a preferable starting point for optimizing CNS penetration or oral absorption.
- [1] Molbase. [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol. Compound Database Entry. Accessed 2026. View Source
